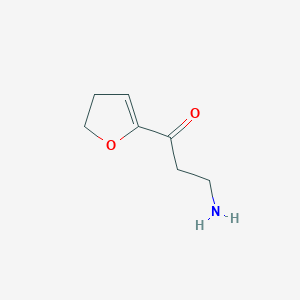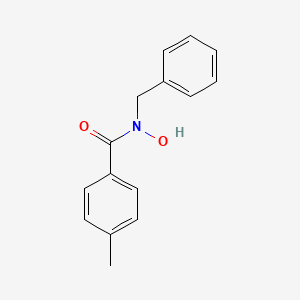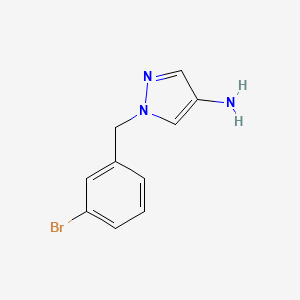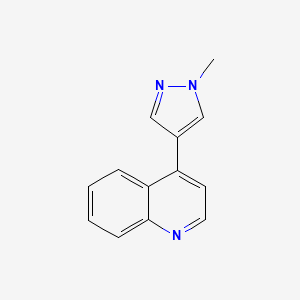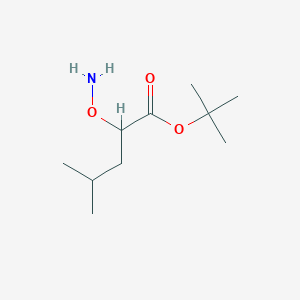
tert-Butyl 2-(aminooxy)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(aminooxy)-4-methylpentanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methylpentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of tert-butyl 2-bromoacetate with an aminooxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(aminooxy)-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols.
Applications De Recherche Scientifique
tert-Butyl 2-(aminooxy)-4-methylpentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the aminooxy group.
tert-Butyl 2-bromoacetate: Used as a precursor in the synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate.
tert-Butyl (substituted benzamido)phenylcarbamate: Contains a tert-butyl group but has different functional groups and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and aminooxy groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C10H21NO3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
tert-butyl 2-aminooxy-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)6-8(14-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3 |
Clé InChI |
DQKAKEXCYLQWDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC(C)(C)C)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
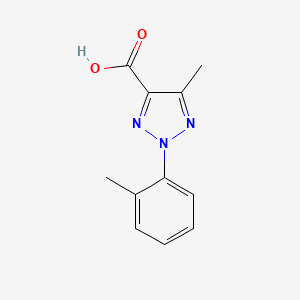
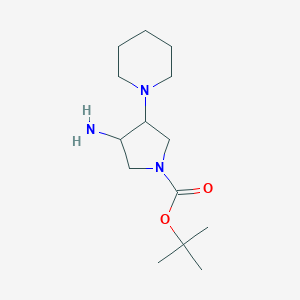
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)

